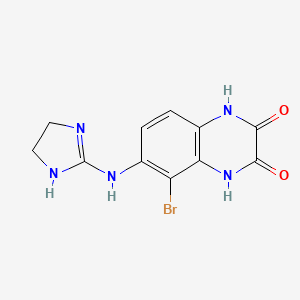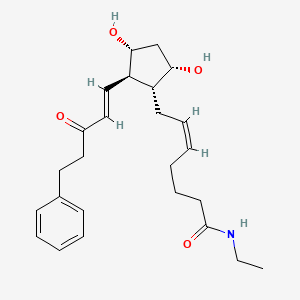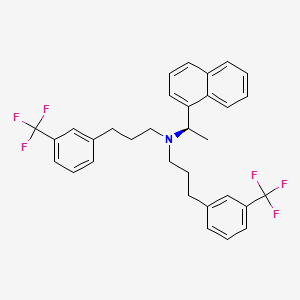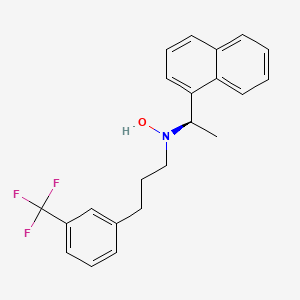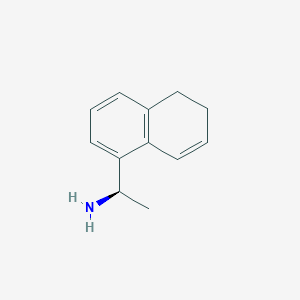
Imidafenacin Related Compound 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidafenacin Related Compound 10 is a chemical compound closely related to imidafenacin, an antimuscarinic agent used to treat overactive bladder. This compound is often studied as an impurity or intermediate in the synthesis of imidafenacin .
Aplicaciones Científicas De Investigación
Imidafenacin Related Compound 10 is used in various scientific research applications, including:
Chemistry: It is studied for its chemical properties and reactions, providing insights into the synthesis and behavior of related compounds.
Biology: Research on this compound helps understand its biological activity and potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic applications and as an impurity in pharmaceutical formulations.
Industry: The compound is used in the development and quality control of pharmaceutical products
Mecanismo De Acción
Safety and Hazards
Métodos De Preparación
The synthesis of Imidafenacin Related Compound 10 typically involves the use of 2-halogenated ethyl diphenylacetonitrile and 2-methyl imidazole as starting materials. The reaction is carried out in the presence of alcohol compounds as solvents and polyethylene glycol . Industrial production methods may involve large-scale synthesis under controlled conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Imidafenacin Related Compound 10 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used
Comparación Con Compuestos Similares
Imidafenacin Related Compound 10 is compared with other related compounds, such as:
- Imidafenacin Related Compound 6
- Imidafenacin Related Compound 9
- Imidafenacin Related Compound 4 (HCl Salt)
- Imidafenacin Impurity 4
- Imidafenacin Related Compound 11
- Imidafenacin Impurity 3
- Imidafenacin Related Compound 14 (HBr Salt)
- Imidafenacin Impurity 1
- Imidafenacin Related Compound 1
- Imidafenacin Related Compound 8
These compounds share structural similarities but differ in their specific chemical properties and potential applications. This compound is unique in its specific interactions and synthesis pathways, making it a valuable subject of study in various research fields.
Propiedades
Número CAS |
212756-27-9 |
|---|---|
Fórmula molecular |
C21H23N3O |
Peso molecular |
333.44 |
Apariencia |
Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
4-(2-Ethyl-imidazol-1-yl)-2,2-diphenyl-butyramide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


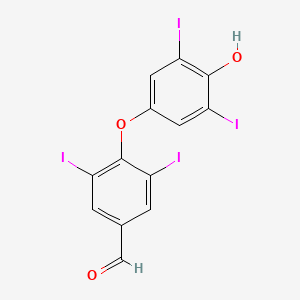
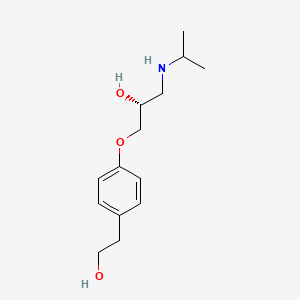
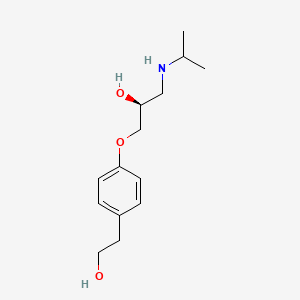
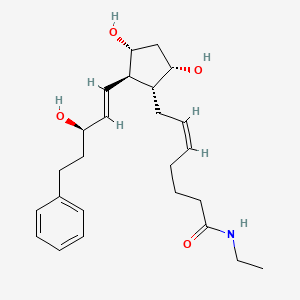
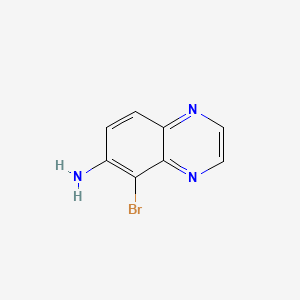
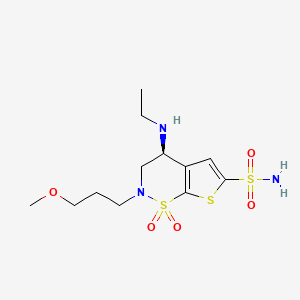
![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)
